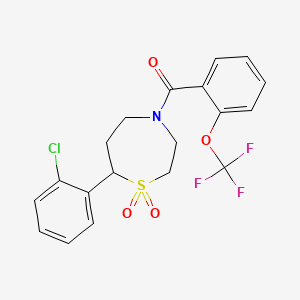
(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(2-(trifluoromethoxy)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule with several functional groups. It contains a thiazepane ring, which is a seven-membered ring with one nitrogen and one sulfur atom. It also has a trifluoromethoxy group attached to a phenyl ring, and a methanone group linking two phenyl rings .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques like NMR and IR spectroscopy, as well as X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure and functional groups. For example, the presence of the trifluoromethoxy group might make the compound more lipophilic, affecting its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization Studies
Synthesis and Spectral Characterization : Novel compounds with complex thiazole and thiophene structures have been synthesized and characterized through various spectroscopic techniques, including UV, IR, NMR, and mass spectrometry. Density functional theory (DFT) calculations were used for structural optimization and theoretical vibrational spectra interpretation. These studies also included molecular docking to understand antibacterial activity, indicating potential medicinal applications (Shahana & Yardily, 2020).
Synthesis and Reactivity Towards Nucleophiles : Research on the synthesis of compounds like (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone and its reactivity with sulfur- and oxygen-containing nucleophiles under various conditions shows the versatility of these molecules in chemical transformations. Such studies are fundamental in developing new synthetic routes and potentially active pharmaceutical ingredients (Pouzet et al., 1998).
Antimicrobial and Anti-inflammatory Agents : Research on novel pyrazoline derivatives synthesized through microwave-assisted methods has demonstrated significant anti-inflammatory and antibacterial activities. This highlights the potential of structurally complex methanone derivatives in developing new therapeutic agents (Ravula et al., 2016).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-[2-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClF3NO4S/c20-15-7-3-1-5-13(15)17-9-10-24(11-12-29(17,26)27)18(25)14-6-2-4-8-16(14)28-19(21,22)23/h1-8,17H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRMVJVSFUVFIIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2Cl)C(=O)C3=CC=CC=C3OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClF3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(2-(trifluoromethoxy)phenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

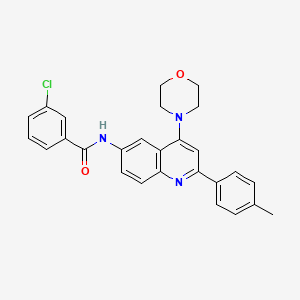
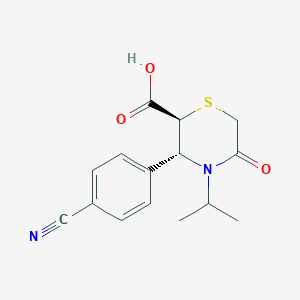

![Methyl 4-{2-amino-4-[bis(acetyloxy)methyl]phenoxy}benzenecarboxylate](/img/structure/B2942978.png)
![3,6-Bis(furan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2942983.png)
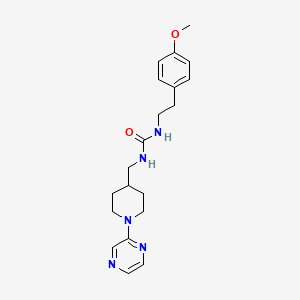
![2-ethoxy-6-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol](/img/structure/B2942985.png)
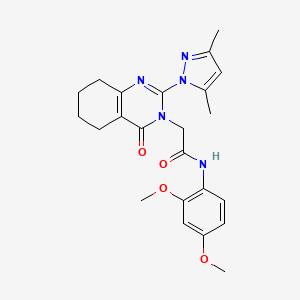
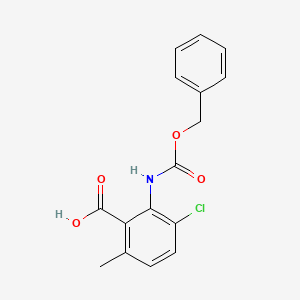
![2-(8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2942993.png)
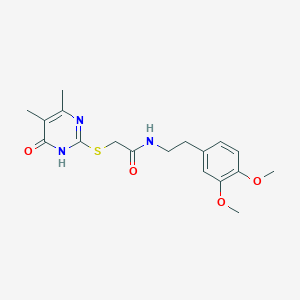
![naphtho[2,1-b]furan-1(2H)-one O-{2-[3-(trifluoromethyl)phenoxy]ethyl}oxime](/img/structure/B2942995.png)
![2-{[(4-chlorophenyl)methyl]sulfanyl}-N-[3-(2-oxoazetidin-1-yl)phenyl]acetamide](/img/structure/B2942996.png)
![N'-[4-oxo-4-(2,6,6-trimethylcyclohex-3-en-1-yl)butan-2-yl]pyridine-4-carbohydrazide](/img/structure/B2942997.png)